molecular formula C36H36N4O8S B2795693 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-36-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide

Cat. No. B2795693
M. Wt: 684.76
InChI Key: FXPQRUZKMMKNLW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C36H36N4O8S and its molecular weight is 684.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Early studies have focused on the synthesis of quinazoline derivatives, including compounds with structural similarities to the specified chemical, as analogs of antitumor alkaloids. The synthesis involves complex chemical reactions aiming to replicate or modify the biological activities of naturally occurring compounds. For example, Phillips and Castle (1980) synthesized various quinazolinium derivatives as analogs to benzo[c]phenanthridine alkaloids, highlighting the chemical versatility and potential therapeutic applications of such compounds (Phillips & Castle, 1980). These efforts underline the significance of synthetic chemistry in creating novel compounds with potential medicinal properties.

Medicinal Chemistry and Antitumor Activity

In the realm of medicinal chemistry, derivatives similar to the compound have been synthesized for their potential antitumor activities. For instance, Bavetsias et al. (2002) focused on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its solubility and efficacy in vivo. This research underscores the ongoing efforts to enhance the pharmacological properties of quinazolinone derivatives through chemical modifications (Bavetsias et al., 2002).

Antimicrobial Activity

Further extending the utility of quinazoline derivatives, research has also delved into their antimicrobial potential. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, showcasing the broad spectrum of biological activities that can be achieved through the manipulation of the quinazoline scaffold. This highlights the compound's versatility not just in oncology but also in the development of new antimicrobial agents (Holla et al., 2006).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O8S/c1-4-32(34(42)38-19-25-6-5-15-46-25)49-36-39-27-18-31-30(47-21-48-31)17-26(27)35(43)40(36)20-23-7-10-24(11-8-23)33(41)37-14-13-22-9-12-28(44-2)29(16-22)45-3/h5-12,15-18,32H,4,13-14,19-21H2,1-3H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPQRUZKMMKNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

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